Limited Target Engagement Data: Low Potency Against CYP2B1
In a single data point, N2,4-dimethylpyridine-2,3-diamine exhibits low inhibitory potency against rat CYP2B1, a cytochrome P450 enzyme [1]. This is a class-level inference, as data for other pyridine-2,3-diamines are not available for direct comparison. The high IC50 value suggests it is a weak inhibitor of this specific isoform.
| Evidence Dimension | Inhibition of Cytochrome P450 2B1 (CYP2B1) |
|---|---|
| Target Compound Data | IC50 = 28.8 µM (2.88E+4 nM) |
| Comparator Or Baseline | No direct comparator data available for structurally related pyridine-2,3-diamines in this assay. |
| Quantified Difference | N/A |
| Conditions | Inhibition of aminopyrine N-demethylase activity in hepatic microsomes from phenobarbitone-induced rats [1]. |
Why This Matters
This data point provides a single, verifiable measure of biological activity, confirming the compound's potential for interaction with CYP enzymes, which is crucial for assessing its suitability in metabolic studies.
- [1] BindingDB. (n.d.). BDBM50404932 (CHEMBL169149) - IC50: 2.88E+4 nM against CYP2B1. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50404932 View Source
